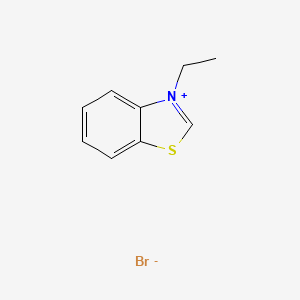

3-Ethylbenzothiazolium Bromide

Übersicht

Beschreibung

3-Ethylbenzothiazolium Bromide is a chemical compound with the molecular formula C9H10BrNS and a molecular weight of 244.15 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

3-Ethylbenzothiazolium Bromide has been used as an efficient catalyst for the benzoin condensation . The catalyst was synthesized by the reaction of activated polyethylene glycol 10,000 (PEG-10000) with 4-methyl-5-thiazoleethanol (sulfurol). The reaction mixture undergoes a temperature-assisted phase transition and the catalyst is separated by simple filtration .Molecular Structure Analysis

The molecular structure of 3-Ethylbenzothiazolium Bromide consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis

3-Ethylbenzothiazolium Bromide has been known to catalyze the benzoin reaction . This reaction involves the union of two molecules of aromatic aldehydes to afford α-hydroxy ketones .Physical And Chemical Properties Analysis

3-Ethylbenzothiazolium Bromide is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

“3-Ethylbenzothiazolium Bromide” is known to catalyze the benzoin reaction, which is a key reaction in organic synthesis. This compound acts as an efficient catalyst for the benzoin condensation, a process that forms a new carbon-carbon bond between two aldehydes .

Selective Formation of Triose

This compound has also been used as a catalyst in the selective formation of triose from formaldehyde. In the presence of a base, “3-Ethylbenzothiazolium Bromide” facilitates the condensation of formaldehyde to produce dihydroxyacetone, an important intermediate in various chemical syntheses .

Wirkmechanismus

Target of Action

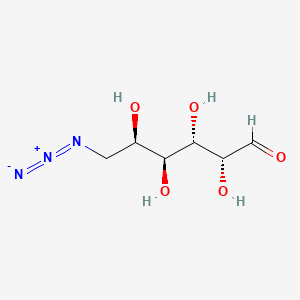

The primary target of 3-Ethylbenzothiazolium Bromide is the glycosidic bond of carbohydrates . This compound acts as a reagent that cleaves these bonds, which are essential for the structure and function of carbohydrates .

Mode of Action

3-Ethylbenzothiazolium Bromide interacts with its targets by breaking the glycosidic bonds of carbohydrates . The reaction time and selectivity of this process can be controlled by adjusting the amount of 3-Ethylbenzothiazolium Bromide in the reaction system .

Biochemical Pathways

The cleavage of glycosidic bonds by 3-Ethylbenzothiazolium Bromide affects the metabolic pathways of carbohydrates . This can lead to changes in the structure and function of these molecules, impacting various biochemical processes.

Pharmacokinetics

Its molecular weight is 24415 g/mol , and it has a melting point of 206 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The cleavage of glycosidic bonds by 3-Ethylbenzothiazolium Bromide can lead to the breakdown of carbohydrates . This can result in changes at the molecular and cellular levels, potentially affecting the structure and function of these molecules.

Action Environment

The action of 3-Ethylbenzothiazolium Bromide can be influenced by various environmental factors. For instance, the reaction time and selectivity can be controlled by changing the amount of 3-Ethylbenzothiazolium Bromide in the reaction system . Additionally, it should be stored at 10°C - 25°C, under inert gas like Nitrogen, and protected from light . These conditions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWYYTURPBHPFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954195 | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylbenzothiazolium Bromide | |

CAS RN |

32446-47-2 | |

| Record name | Benzothiazolium, 3-ethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-ethylbenzothiazolium bromide in the synthesis of dihydroxyacetone (DHA)?

A1: 3-Ethylbenzothiazolium bromide acts as a catalyst in the formose reaction, facilitating the formation of DHA from formaldehyde. [, ] This reaction typically requires harsh conditions, but the use of 3-ethylbenzothiazolium bromide allows for milder conditions and improved selectivity towards DHA. [, ]

Q2: How does the choice of solvent and co-catalyst impact the synthesis of DHA when using 3-ethylbenzothiazolium bromide?

A2: Research indicates that using butyl alcohol as a solvent and triethylamine as a co-catalyst, alongside 3-ethylbenzothiazolium bromide, can significantly influence the yield of DHA. [] Specifically, these choices led to a DHA yield of 37% with a selectivity of 95-98%. [] Further purification steps involving esterification and hydrolysis increased the purity to 99.8% and the overall yield to 72%. []

Q3: Can 3-ethylbenzothiazolium bromide be used to synthesize other carbohydrates besides DHA?

A3: Yes, 3-ethylbenzothiazolium bromide has shown effectiveness in synthesizing higher-order ketoses from aldoses. [] For instance, reacting aldopentoses with formaldehyde in the presence of 3-ethylbenzothiazolium bromide yields the corresponding ketohexoses in high yield. [] This demonstrates the catalyst's versatility in carbohydrate synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)

![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate](/img/structure/B1329923.png)